2-Methylquinoline-8-carbonitrile

Antibacterial Urease inhibition Proteus mirabilis

2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol. The compound comprises a quinoline core substituted with a methyl group at the 2-position and a nitrile (–C≡N) group at the 8-position.

Molecular Formula C11H8N2
Molecular Weight 168.19
CAS No. 864779-05-5
Cat. No. B3030093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-8-carbonitrile
CAS864779-05-5
Molecular FormulaC11H8N2
Molecular Weight168.19
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C#N)C=C1
InChIInChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3
InChIKeyPXSYPFUYZMSQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-8-carbonitrile (CAS 864779-05-5): Structural Identity and Baseline Characterization for Scientific Procurement


2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . The compound comprises a quinoline core substituted with a methyl group at the 2-position and a nitrile (–C≡N) group at the 8-position . This substitution pattern creates a distinct electronic and steric profile that differentiates it from other methylquinoline regioisomers. As a member of the quinoline-8-carbonitrile scaffold family, this compound serves as a versatile synthetic building block in medicinal chemistry and materials science . The SMILES notation CC1=CC=C2C(C(C#N)=CC=C2)=N1 defines its unique connectivity .

Why 2-Methylquinoline-8-carbonitrile Cannot Be Interchanged with Alternative Quinoline-8-carbonitrile or Methylquinoline Analogs


Despite sharing the quinoline-8-carbonitrile backbone, substitution position critically determines chemical reactivity, biological target engagement, and synthetic utility. The 2-methyl substituent in 2-methylquinoline-8-carbonitrile confers distinct electronic effects and steric constraints compared to 4-methyl or unsubstituted quinoline-8-carbonitrile analogs . In antibacterial applications, 8-quinoline derivatives have demonstrated higher potency against Proteus mirabilis than 2-methyl-8-quinoline derivatives, underscoring that the presence and position of the methyl group significantly modulate antimicrobial activity [1]. For androgen receptor-targeted therapeutics, the quinoline-8-carbonitrile core with specific substitution patterns enables degradation activity that is absent in regioisomeric variants [2]. Similarly, the scaffold has been identified as a core pharmacophore for synthesizing inhibitors of endosomal Toll-like receptors TLR7 and TLR8 [3], where even minor structural modifications can drastically alter selectivity and potency. Generic substitution without precise structural confirmation therefore risks compromised assay reproducibility, erroneous SAR interpretation, and failed downstream applications.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) from Close Structural Analogs


Regioisomeric Position Confers Differential Antibacterial Potency: 8-Quinoline vs. 2-Methyl-8-quinoline Derivatives

In a direct head-to-head study of germa-γ-lactones bearing quinoline substituents, 8-quinoline derivatives exhibited greater potency against the Gram-negative pathogen Proteus mirabilis compared to 2-methyl-8-quinoline derivatives [1]. This difference demonstrates that the methyl substituent at the 2-position modulates antibacterial efficacy, providing a verifiable basis for compound selection when targeting urease-producing bacteria.

Antibacterial Urease inhibition Proteus mirabilis

Synthetic Accessibility: High-Yield Palladium-Catalyzed Cyanation Route with Validated Process Parameters

2-Methylquinoline-8-carbonitrile can be synthesized via palladium-catalyzed cyanation of 2-methylquinolin-8-yl trifluoromethanesulfonate with sodium cyanide, achieving a reproducible 98% isolated yield under optimized conditions . This route employs CuI/Pd(PPh₃)₄ co-catalysis in acetonitrile under reflux for 2 hours under inert atmosphere, offering a well-validated synthetic procedure that reduces optimization burden compared to de novo route development for uncharacterized analogs.

Organic synthesis Palladium catalysis Cyanation

Scaffold Privilege: Quinoline-8-carbonitrile Core Identified as Pharmacophore for Androgen Receptor Degradation

The quinoline-8-carbonitrile scaffold, of which 2-methylquinoline-8-carbonitrile is a core member, has been identified as a privileged pharmacophore in novel substituted quinoline-8-carbonitrile derivatives exhibiting androgen receptor (AR) degradation activity [1]. Patent disclosures indicate that compounds bearing this scaffold demonstrate AR degradation activity relevant for prostate cancer treatment, whereas regioisomeric quinoline carbonitriles (e.g., 4-substituted or unsubstituted variants) are not claimed with equivalent degradation activity [1].

Androgen receptor degradation Cancer therapeutics PROTAC-like activity

TLR7/8 Inhibitor Pharmacophore: Quinoline-8-carbonitrile Scaffold in Toll-like Receptor Antagonism

2-Methylquinoline-8-carbonitrile has been identified as a core pharmacophore for synthesizing inhibitors of endosomal Toll-like receptors TLR7 and TLR8 . The quinoline-8-carbonitrile scaffold with appropriate substitution enables antagonist activity at these immune receptors implicated in systemic lupus erythematosus (SLE) and lupus nephritis [1]. The specific 2-methyl substitution pattern distinguishes this compound from other quinoline carbonitriles that may exhibit agonist rather than antagonist activity or lack TLR7/8 engagement altogether.

Toll-like receptors Immunomodulation Autoimmune disease

Validated Application Scenarios for 2-Methylquinoline-8-carbonitrile (CAS 864779-05-5) in Scientific Research and Industrial Development


Antibacterial Agent Development Targeting Proteus mirabilis Urease

Based on direct comparative evidence that 8-quinoline derivatives exhibit greater potency against Proteus mirabilis than 2-methyl-8-quinoline derivatives [1], 2-methylquinoline-8-carbonitrile serves as a critical comparator compound for structure-activity relationship (SAR) studies in antibacterial urease inhibitor programs. Researchers can use this compound to establish baseline activity for 2-methyl-substituted analogs and to investigate the structural determinants of reduced potency relative to unsubstituted 8-quinoline derivatives. This differentiation is essential for optimizing lead compounds targeting P. mirabilis urinary tract infections.

Androgen Receptor Degrader Discovery and Optimization

The quinoline-8-carbonitrile scaffold has been validated in patent literature as a core pharmacophore for androgen receptor (AR) degradation activity relevant to prostate cancer treatment [2]. 2-Methylquinoline-8-carbonitrile provides a direct synthetic entry point for medicinal chemistry teams pursuing AR-targeted PROTAC-like degraders. Its well-characterized synthesis (98% yield via Pd-catalyzed cyanation ) ensures reliable access to this scaffold for hit-to-lead optimization campaigns, differentiating it from regioisomeric quinoline carbonitriles that lack documented AR degradation pharmacophore validation.

TLR7/8 Antagonist Development for Autoimmune Indications

2-Methylquinoline-8-carbonitrile has been identified as a core pharmacophore for synthesizing inhibitors of Toll-like receptors TLR7 and TLR8 , targets implicated in systemic lupus erythematosus (SLE) and lupus nephritis. Optimized quinoline-8-carbonitrile derivatives have demonstrated potent TLR7 antagonism (IC₅₀ as low as 1 nM) and TLR8 antagonism (IC₅₀ as low as 0.08 nM) [3]. This compound enables access to a chemically validated antagonist space that differs fundamentally from imidazoquinoline-based TLR7/8 agonists, supporting immunomodulatory drug discovery programs that require precise control over TLR signaling pathways.

Synthetic Methodology Development and Building Block Procurement

The high-yield (98%) Pd-catalyzed cyanation route from 2-methylquinolin-8-yl trifluoromethanesulfonate establishes 2-methylquinoline-8-carbonitrile as a reliable, well-characterized synthetic building block. For laboratories developing novel quinoline-based heterocycles or optimizing cross-coupling methodologies, this compound offers a defined benchmark for reaction efficiency and purity that poorly characterized or novel analogs cannot provide. Procurement of this compound reduces optimization burden and ensures reproducibility in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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